2-(3,4-Dimethylphenyl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)
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Overview
Description
2-(3,4-Dimethylphenyl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name) is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name) typically involves multi-step organic reactions. The starting materials might include 3,4-dimethylbenzaldehyde and a suitable heterocyclic precursor. The synthesis could involve the following steps:
Aldol Condensation: Reacting 3,4-dimethylbenzaldehyde with an appropriate ketone to form an α,β-unsaturated carbonyl compound.
Cyclization: Using a cyclization reaction to form the pentacyclic structure.
Esterification: Reacting the resulting compound with acetic anhydride to form the acetate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the ketone group.
Reduction: Reduction reactions could target the ketone group, converting it to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings or the heterocyclic structure.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., Br₂) for electrophilic substitution or nucleophiles (e.g., NaOH) for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine
Drug Development:
Biological Studies: Used in studies to understand its interaction with biological molecules.
Industry
Materials Science: Potential use in the development of new materials with specific properties.
Chemical Engineering: Applications in the design of chemical processes and products.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name) would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
[2-(3,4-Dimethylphenyl)-2-oxoethyl] benzoate: Similar structure but with a simpler aromatic ester.
[2-(3,4-Dimethylphenyl)-2-oxoethyl] 2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propionate: Similar structure with a different ester group.
Uniqueness
The uniqueness of 2-(3,4-Dimethylphenyl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name) lies in its complex pentacyclic structure combined with the aromatic ester, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C30H25NO5 |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxoethyl] 2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate |
InChI |
InChI=1S/C30H25NO5/c1-16-11-12-18(13-17(16)2)23(32)15-36-24(33)14-31-29(34)27-25-19-7-3-4-8-20(19)26(28(27)30(31)35)22-10-6-5-9-21(22)25/h3-13,25-28H,14-15H2,1-2H3 |
InChI Key |
NZXHLYVVIGKZAK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)CN2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)CN2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46)C |
Origin of Product |
United States |
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